1-Ethoxy-4-fluoro-2-methylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

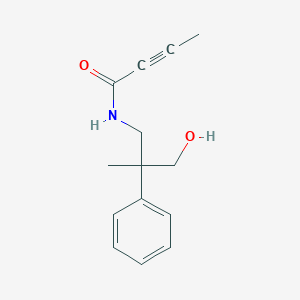

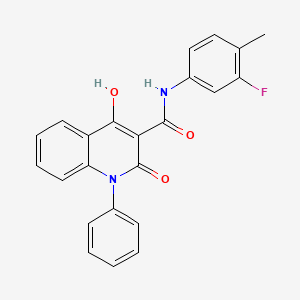

1-Ethoxy-4-fluoro-2-methylbenzene is a chemical compound with the molecular formula C9H11FO. It is a liquid at room temperature . The compound has a molecular weight of 154.18 .

Synthesis Analysis

The synthesis of this compound could potentially involve several steps. One possible method could be through electrophilic aromatic substitution, a common reaction in organic chemistry . This process involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C9H11FO/c1-3-11-9-5-4-8(10)6-7(9)2/h4-6H,3H2,1-2H3 . This code provides a unique identifier for the compound and can be used to generate a 3D structure .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 154.18 . More specific physical and chemical properties such as boiling point, melting point, and solubility would require further experimental data.Scientific Research Applications

Polymer Synthesis and Characterization

Polymers derived from compounds like 1-ethoxy-4-ethoxybenzene have been electrosynthesized and characterized, showing solubility in common organic solvents and well-defined polymeric structures. Their electrical conductivities and fluorescence properties were explored, providing insights into π-electron delocalization and excimer formation (T. Moustafid et al., 1991).

Electrochemical Fluorination

The electrochemical fluorination process of aromatic compounds, including those similar to 1-Ethoxy-4-fluoro-2-methylbenzene, has been studied to understand the mechanisms of fluorination on both the side-chain and the benzene ring. This research aids in comprehending the reactions and product profiles during fluorination processes (K. Momota et al., 1998).

Fluorogenic Reagents for Monitoring Reactions

A study on a fluorogenic aldehyde bearing a 1,2,3-triazole moiety useful for monitoring the progress of aldol reactions was conducted. The compound's fluorescence increases significantly upon reaction, serving as a valuable tool for real-time reaction monitoring and catalyst screening (Haiming Guo & F. Tanaka, 2009).

Molecular Ordering in Smectogenic Compounds

Research has been conducted on the molecular ordering of smectogenic compounds, providing insights into the interactions and phase transition behaviors of these materials. This is crucial for applications in liquid crystal technology and materials science (D. Ojha, 2005).

Photophysics of Poly(phenyleneethynylene)s

The effects of chromophore aggregation and planarization in poly(phenyleneethynylene)s were investigated through the photophysics of 1,4-diethynyl-2-fluorobenzene. This study highlights the impact of molecular structure on the photophysical properties, essential for the development of optoelectronic materials (M. Levitus et al., 2001).

Safety and Hazards

The compound is associated with certain hazards. The safety information pictograms indicate that it is a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

1-ethoxy-4-fluoro-2-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO/c1-3-11-9-5-4-8(10)6-7(9)2/h4-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUEGCPXWRHMZIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2666414.png)

![N-{2-[(3-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}pyridine-3-carboxamide](/img/structure/B2666416.png)

![2-Chloro-N-[4-(1-methylpyrrol-2-yl)butan-2-yl]propanamide](/img/structure/B2666420.png)

![N-Methyl-N-[(1-phenylpyrazol-3-yl)methyl]oxirane-2-carboxamide](/img/structure/B2666421.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2666424.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2666429.png)